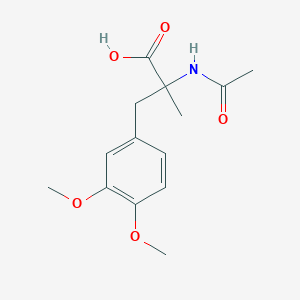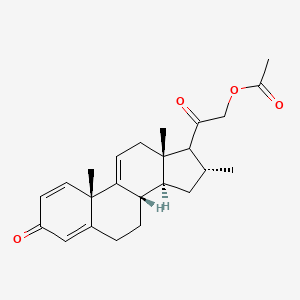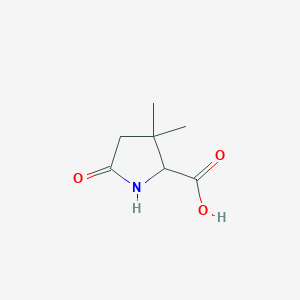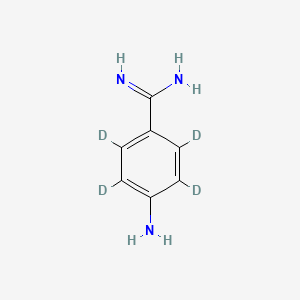![molecular formula C20H27I2N3O B1146665 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide CAS No. 157199-56-9](/img/structure/B1146665.png)
3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related organic compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, which can yield a wide range of derivatives with diverse functionalities. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions showcases the complexity and versatility of these synthetic routes (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide is often elucidated using X-ray diffraction, NMR, and FTIR spectroscopy. These techniques provide detailed insights into the geometry, electronic structure, and intermolecular interactions within the compound. For instance, the structure of methyl 3-(trimethylammonium)benzoate iodide was determined by X-ray diffraction, revealing its orthorhombic space group and the stabilization interactions of iodide anion with nitrogen and oxygen atoms (Szafran et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of electron-rich and electron-deficient sites, which can undergo various chemical reactions. For example, cycloaddition reactions involving similar compounds can lead to the formation of novel heterocyclic structures, demonstrating the compound's versatility in organic synthesis (Kohra et al., 1995).
科学的研究の応用
Chemical Modification and Applications
The modification of xylan into biopolymer ethers and esters, showcasing the versatility of chemical modification, results in compounds with specific properties tailored by functional groups and substitution patterns. Such chemical processes reveal the capacity of 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide to serve as a basis for developing novel materials with wide-ranging applications, including antimicrobial agents and drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Role in Advanced Materials
The exploration of benzoxazole derivatives, including those derived from 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide, underscores their significance in material science. Such compounds exhibit exceptional properties making them suitable for use in various industries, including pharmaceuticals, polymer manufacturing, and potentially as components in electronic devices, demonstrating their broad utility beyond biological applications (Özil & Menteşe, 2020).
Pharmacological Potential
Investigations into monoterpenes like p-Cymene, which share structural similarities with 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide, highlight the antimicrobial potential of such compounds. These studies suggest avenues for developing new antimicrobial agents, leveraging the inherent properties of these chemical structures to combat communicable diseases and address antibiotic resistance (Marchese et al., 2017).
特性
IUPAC Name |
trimethyl-[3-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMWMZYHZILHF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27I2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
